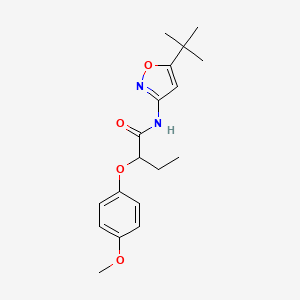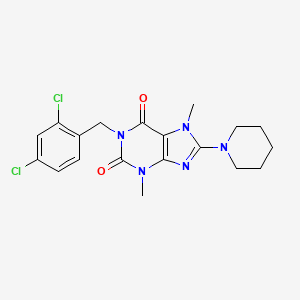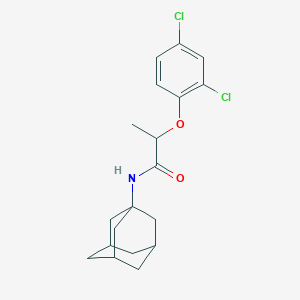
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells and the regulation of immune responses. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of autoimmune responses, and the regulation of immune cell function. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its high potency and specificity for BTK inhibition. This compound has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of using this compound is its potential toxicity and the need for further safety studies.
Zukünftige Richtungen
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide. One of the potential areas of application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are also needed to explore the potential use of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, the safety and toxicity of this compound need to be further investigated to ensure its potential clinical application.
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action and biochemical effects have been extensively studied, and further research is needed to explore its potential clinical application.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the reaction of tert-butyl 3-(bromomethyl)-5-(4-methoxyphenoxy)isoxazole-4-carboxylate with 1-bromo-2-(4-methoxyphenoxy)butane in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown promising results in the inhibition of cancer cell growth and the suppression of autoimmune responses.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-14(23-13-9-7-12(22-5)8-10-13)17(21)19-16-11-15(24-20-16)18(2,3)4/h7-11,14H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKJYEMIYPNXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)